Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group. The presence of the benzoxazole moiety adds to its chemical complexity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 1,3-benzoxazole with piperidine-4-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Contains a benzyl group instead of the benzoxazole moiety.
Uniqueness
This compound is unique due to the presence of both the benzoxazole and piperidine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
181811-42-7 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-2-19-14(18)11-7-9-17(10-8-11)15-16-12-5-3-4-6-13(12)20-15/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
PWHNKDVIUQEVET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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